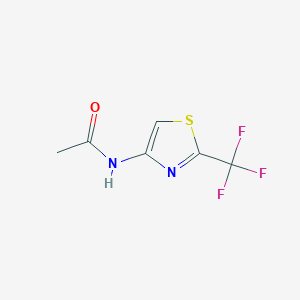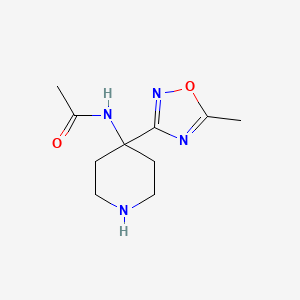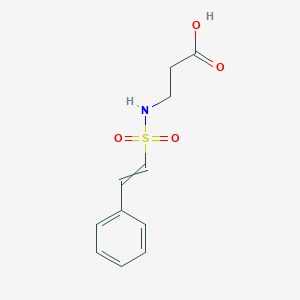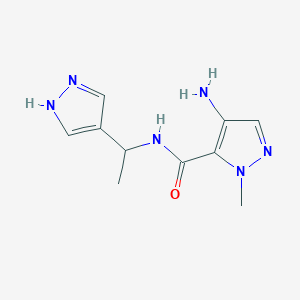
Dichlororuthenium;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium, dichlorotetrakis(triphenylphosphine)- is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .
Vorbereitungsmethoden
Ruthenium, dichlorotetrakis(triphenylphosphine)- is synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :
[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]
The coordination sphere of the resulting compound can be viewed as either five-coordinate or octahedral. One coordination site is occupied by one of the hydrogen atoms of a phenyl group .
Analyse Chemischer Reaktionen
Ruthenium, dichlorotetrakis(triphenylphosphine)- undergoes various types of reactions, including substitution and hydrogenation. In the presence of excess triphenylphosphine, it binds a fourth phosphine to give black RuCl2(PPh3)4 . The triphenylphosphine ligands in both the tris(phosphine) and tetrakis(phosphine) complexes are readily substituted by other ligands .
The compound also reacts with hydrogen in the presence of a base to give the purple-colored monohydride HRuCl(PPh3)3 . Additionally, it reacts with carbon monoxide to produce the all-trans isomer of dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II) .
Wissenschaftliche Forschungsanwendungen
Ruthenium, dichlorotetrakis(triphenylphosphine)- is widely used as a catalyst in various chemical reactions. It serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines . It also catalyzes the oxidation of alkanes to tertiary alcohols, amides to t-butyldioxyamides, and tertiary amines to α-(t-butyldioxyamides) using tert-butyl hydroperoxide .
In addition to its catalytic applications, this compound is used in the synthesis of portions of the natural antibiotic tetrodecamycin and in hydroesterification reactions . It is also employed in the hydroboration of alkenes and the oxidation of sulfides .
Wirkmechanismus
The mechanism of action of Ruthenium, dichlorotetrakis(triphenylphosphine)- involves its role as a catalyst in various chemical reactions. It facilitates the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines by providing a suitable environment for the reaction to occur . The compound also catalyzes the oxidation of alkanes, amides, and tertiary amines by activating tert-butyl hydroperoxide .
Vergleich Mit ähnlichen Verbindungen
Ruthenium, dichlorotetrakis(triphenylphosphine)- is similar to other ruthenium complexes such as dichlorotris(triphenylphosphine)ruthenium(II) and chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium . it is unique in its ability to bind a fourth phosphine ligand and its use as a precursor to the Grubbs catalysts .
Similar compounds include:
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium
These compounds share similar coordination geometries and catalytic properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C72H64Cl2P4Ru+4 |
|---|---|
Molekulargewicht |
1225.1 g/mol |
IUPAC-Name |
dichlororuthenium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p+2 |
InChI-Schlüssel |
OIWNHEPSSHYXTG-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)


![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)

![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)
![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)

![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)


